molecular formula C9H12N2O3 B7862175 3-Nitro-4-[(propan-2-yl)amino]phenol

3-Nitro-4-[(propan-2-yl)amino]phenol

Cat. No.: B7862175
M. Wt: 196.20 g/mol
InChI Key: CPGHUJSTFNZIGY-UHFFFAOYSA-N
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Description

3-Nitro-4-[(propan-2-yl)amino]phenol is an organic compound characterized by a nitro group (-NO2) and an isopropylamino group (-NH-(CH3)2) attached to a phenol ring

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 4-[(propan-2-yl)amino]phenol using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.

  • Reduction Reaction: Another method involves the reduction of this compound using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

Industrial Production Methods: Industrial production typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-amino-4-[(propan-2-yl)amino]phenol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Iron (Fe) or tin (Sn) in hydrochloric acid (HCl).

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Quinones: Resulting from oxidation reactions.

  • Aminophenols: Resulting from reduction reactions.

  • Halogenated Derivatives: Resulting from substitution reactions.

Scientific Research Applications

3-Nitro-4-[(propan-2-yl)amino]phenol has various applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, and other proteins.

  • Pathways: Involvement in oxidative stress pathways, inflammation pathways, and cellular signaling processes.

Comparison with Similar Compounds

  • 3-Nitro-4-[(propan-2-yl)amino]benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

  • 3-Nitro-4-[(propan-2-yl)amino]pyrrole: Similar core structure but with a pyrrole ring instead of a phenol ring.

Uniqueness: 3-Nitro-4-[(propan-2-yl)amino]phenol is unique due to its combination of nitro and isopropylamino groups on the phenol ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

3-nitro-4-(propan-2-ylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)10-8-4-3-7(12)5-9(8)11(13)14/h3-6,10,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGHUJSTFNZIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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